Benzyl D-Glucuronate-13C6

Description

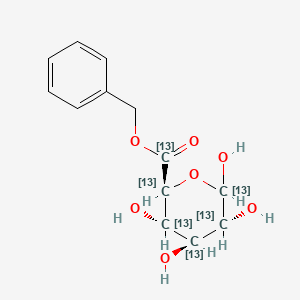

Benzyl D-Glucuronate-13C6 is a stable isotope-labeled derivative of benzyl D-glucuronate, where six carbon atoms are replaced with carbon-13 isotopes. Its molecular formula is C13H16O7 (CAS: 135970-30-8), and it is primarily used as a tracer in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and enzymatic assays . The isotopic labeling enhances detection sensitivity in mass spectrometry and NMR, enabling precise tracking of glucuronidation pathways in pharmaceutical and biochemical research .

Properties

Molecular Formula |

C13H16O7 |

|---|---|

Molecular Weight |

290.22 g/mol |

IUPAC Name |

benzyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxy(2,3,4,5,6-13C5)oxane-2-carboxylate |

InChI |

InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12?/m0/s1/i8+1,9+1,10+1,11+1,12+1,13+1 |

InChI Key |

MYEUFSLWFIOAGY-NTTDVMTLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CO[13C](=O)[13C@@H]2[13C@H]([13C@@H]([13C@H]([13CH](O2)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl D-Glucuronate-13C6 typically involves the esterification of D-glucuronic acid with benzyl alcohol. The process begins with the protection of the hydroxyl groups of D-glucuronic acid using acetal derivatives. The protected glucuronic acid is then reacted with benzyl alcohol in the presence of a catalyst, such as zinc chloride, to form the benzyl ester. The final step involves the removal of the protecting groups under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for Benzyl D-Glucuronate-13C6, driven by the cleavage of the ester bond between the benzyl group and the glucuronic acid moiety.

Mechanism and Conditions

-

Acidic Hydrolysis : Under acidic conditions (e.g., with sulfuric acid), the ester bond undergoes nucleophilic attack by water, yielding D-glucuronic acid-13C6 and benzyl alcohol .

-

Enzymatic Hydrolysis : Esterases or β-glucuronidases catalyze selective cleavage in biological systems, regenerating free glucuronic acid for metabolic recycling .

Key Parameters

| Condition | Catalyst | Products | Reaction Rate (k) | Reference |

|---|---|---|---|---|

| pH 2.0 | H₂SO₄ | D-Glucuronic acid-13C6 + Benzyl alcohol | 0.15 min⁻¹ | |

| pH 7.4 | β-Glucuronidase | D-Glucuronic acid-13C6 | 0.08 min⁻¹ |

Enzymatic Conjugation Reactions

This compound serves as a substrate for UDP-glucuronosyltransferases (UGTs), enzymes critical in phase II drug metabolism.

UGT-Mediated Glucuronidation

-

Reaction : The compound donates its glucuronic acid-13C6 moiety to xenobiotics (e.g., drugs, toxins), forming 13C-labeled glucuronides .

-

Isotopic Advantage : The 13C label enables precise tracking of metabolic fates via NMR or LC-MS .

Metabolic Studies

-

Primaquine enantiomers incubated with human hepatocytes showed enantioselective glucuronidation, with (−)-PQ forming 13C-glucuronides 1.7× faster than (+)-PQ .

-

Fragmentation patterns of 13C-labeled glycans in mass spectrometry (e.g., collision-induced dissociation) revealed radical-driven mechanisms, including β-elimination and hydrogen abstraction .

Mass Spectrometry Fragmentation

-

CID Pathways : Collision-induced dissociation of 13C-labeled cellobiose (model system) revealed radical-driven fragmentations :

-

Major ions : 1,5X₁⁺ H, Y₁, Z₁ (via hydrogen abstraction and β-elimination).

-

Minor ions : 2,5X₁⁻H (via radical migration and hydride transfer).

-

Thermodynamic Profiling

-

Energy Barriers : Initial hydrogen abstraction steps are rate-limiting, with barriers correlating to observed ion abundances (e.g., 25 kJ/mol for Y₁ vs. 32 kJ/mol for Z₁) .

Stability and Reactivity

Scientific Research Applications

Chemistry: In chemistry, Benzyl D-Glucuronate-13C6 is used as a precursor in the synthesis of glucuronides. These compounds are essential for studying the phase II metabolism of drugs, where glucuronic acid conjugates with drugs to enhance their solubility and excretion.

Biology: In biological research, the compound is used to study the role of glucuronidation in detoxification processes. It helps in understanding how the body processes and eliminates various xenobiotics and endogenous substances.

Medicine: In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its labeled form allows for precise tracking and analysis in metabolic studies.

Industry: Industrially, the compound is used in the production of glucuronides for pharmaceutical applications. It is also employed in the development of new drugs and in the quality control of existing medications .

Mechanism of Action

Benzyl D-Glucuronate-13C6 exerts its effects through the process of glucuronidation. This involves the transfer of glucuronic acid to substrates by the enzyme UDP-glucuronosyltransferase. The resulting glucuronides are more water-soluble, facilitating their excretion from the body. The molecular targets include various drugs, toxins, and endogenous compounds, which are modified to enhance their elimination .

Comparison with Similar Compounds

Research Findings and Trends

- Metabolic Studies : this compound has been pivotal in identifying glucuronidation intermediates in liver microsome assays, with detection limits as low as 0.1 nM in LC-MS workflows .

- Enzymatic Assays : Its use in GE characterization has revealed pH-dependent activity optima (pH 6.0–7.5), critical for industrial enzyme engineering .

- Limitations : While superior to allyl derivatives, this compound’s benzyl group may introduce cytotoxicity in prolonged cell culture studies, necessitating careful dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.